![molecular formula C25H24ClN3O3S B2521948 N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866016-52-6](/img/no-structure.png)

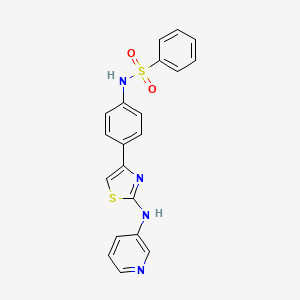

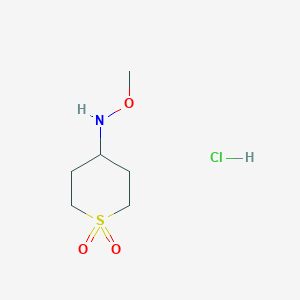

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide" is a synthetic molecule that appears to be related to a class of compounds with diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as thieno[3,2-d]pyrimidin and chlorophenyl groups are common in the literature, suggesting potential herbicidal or antiproliferative properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a thiadiazolopyrimidin compound involved bromine as a cyclic reagent, yielding a 63% isolated yield . Another related compound was synthesized through a condensation reaction followed by chlorination and further condensation steps . These methods suggest that the synthesis of the compound would likely involve similar strategies, such as halogenation, condensation, and possibly cyclization reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, a thiadiazolopyrimidin derivative was crystallized and its structure was determined in the triclinic space group . Another compound with a thieno[3,2-d]pyrimidin core was crystallized in the tetragonal system . These findings indicate that the compound may also crystallize in a similar manner, allowing for the determination of its molecular structure through X-ray diffraction.

Chemical Reactions Analysis

The related compounds have been shown to undergo various chemical reactions. For instance, a thieno[2,3-d]pyrimidin derivative reacted with hydrazines to form modified pyrimidines and dipyrimidinones . This suggests that the compound may also be reactive towards nucleophiles such as hydrazines and could potentially form a variety of derivatives through similar reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, related compounds have shown interesting characteristics. For example, the density, melting point, and solubility can be inferred from crystallographic data . The electronic properties such as HOMO and LUMO energies, as well as molecular electrostatic potential maps, have been calculated using density functional theory (DFT), providing insights into the reactivity and interaction potential of these molecules . Additionally, the conformational and stereodynamic properties of a related compound were studied using NMR spectroscopy and MO calculations .

科学的研究の応用

Anticancer Activity

One of the significant applications of this compound and its derivatives is in anticancer research. Studies have demonstrated that certain derivatives exhibit marked inhibition against various cancer cell lines. For instance, derivatives have shown promising anticancer activity against human colon cancer cell line HT-29, human lung adenocarcinoma cell line A549, and human gastric cancer cell line MKN45, indicating their potential as therapeutic agents in cancer treatment (Huang et al., 2020). This activity is attributed to their ability to inhibit cell proliferation, as explored through various synthetic derivatives and molecular docking studies which provide insights into their mechanism of action.

Antimicrobial Activity

Research has also explored the antimicrobial potential of these compounds. Novel pyrazole derivatives, including those with modifications similar to the compound , have been synthesized and evaluated for their antimicrobial efficacy. Some synthesized compounds have exhibited higher antimicrobial activity, indicating their potential use in treating microbial infections (Hafez et al., 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide involves the reaction of 4-chlorophenethylamine with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid, followed by the addition of 3-methylbenzyl chloride and acetic anhydride to form the final product.", "Starting Materials": [ "4-chlorophenethylamine", "2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid", "3-methylbenzyl chloride", "acetic anhydride" ], "Reaction": [ "Step 1: 4-chlorophenethylamine is reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate N-[2-(4-chlorophenyl)ethyl]-2,4-dioxothieno[3,2-d]pyrimidine-3-carboxamide.", "Step 2: 3-methylbenzyl chloride is added to the reaction mixture and the resulting mixture is heated to form the intermediate N-[2-(4-chlorophenyl)ethyl]-2,4-dioxothieno[3,2-d]pyrimidine-3-yl-3-methylbenzylamide.", "Step 3: Acetic anhydride is added to the reaction mixture and the resulting mixture is heated to form the final product N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide." ] } | |

CAS番号 |

866016-52-6 |

分子式 |

C25H24ClN3O3S |

分子量 |

482 |

IUPAC名 |

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |

InChI |

InChI=1S/C25H24ClN3O3S/c1-17-3-2-4-19(15-17)16-29-21-11-14-33-23(21)24(31)28(25(29)32)13-10-22(30)27-12-9-18-5-7-20(26)8-6-18/h2-8,11,14-15H,9-10,12-13,16H2,1H3,(H,27,30) |

InChIキー |

PBOLCRXIDHCAMS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

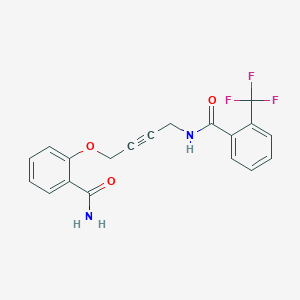

![8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521868.png)

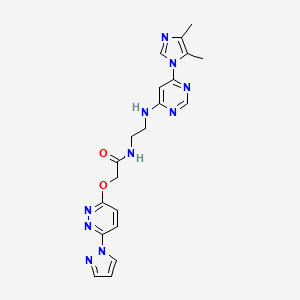

![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2521871.png)

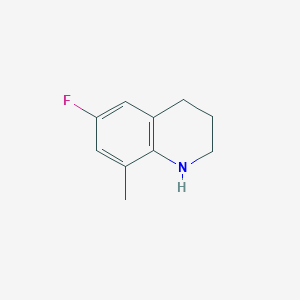

![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)

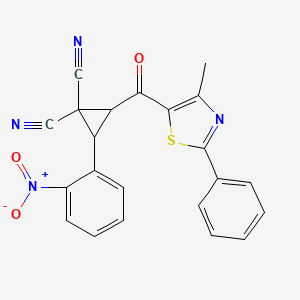

![2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2521876.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2521880.png)